molecular formula C14H8F4O2 B7870557 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde

6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde

Cat. No.: B7870557
M. Wt: 284.20 g/mol
InChI Key: YOCUKJRWRFUUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde is an organic compound that features a biphenyl core substituted with fluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of different substituents on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents.

Major Products Formed

    Oxidation: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.

    Reduction: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.

    Substitution: A variety of substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid
  • 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Uniqueness

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde is unique due to the combination of fluoro and trifluoromethoxy substituents on the biphenyl core. These groups impart distinct electronic and steric properties, making the compound valuable for specific applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCUKJRWRFUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.